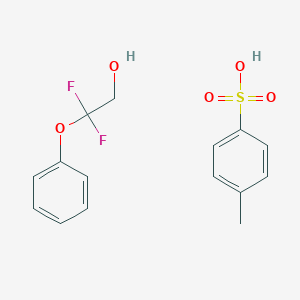
2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 4-methoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Propan-2-yl Group: The propan-2-yl group can be added through a Grignard reaction, where the indole core reacts with isopropylmagnesium bromide.
Formylation: The final step involves the formylation of the indole core to introduce the aldehyde group, which can be achieved using Vilsmeier-Haack reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Condensation: Amines, hydrazines, or other nucleophiles.
Major Products Formed
Oxidation: 2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carboxylic acid.
Reduction: 2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Condensation: Imines or hydrazones derived from the aldehyde group.
科学研究应用
2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: Used in the development of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde depends on its specific interactions with molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and propan-2-yl groups can influence the compound’s binding affinity and specificity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
2-(4-Methoxyphenyl)-6-methyl-1H-indole-3-carbaldehyde: Contains a methyl group instead of a propan-2-yl group, which may alter its physicochemical properties.
2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carboxylic acid:
Uniqueness
2-(4-Methoxyphenyl)-6-(propan-2-yl)-1H-indole-3-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methoxyphenyl and propan-2-yl groups can enhance its binding interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
920514-85-8 |
|---|---|
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-6-propan-2-yl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO2/c1-12(2)14-6-9-16-17(11-21)19(20-18(16)10-14)13-4-7-15(22-3)8-5-13/h4-12,20H,1-3H3 |
InChI 键 |
SHEMHSHYUHSEAT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC2=C(C=C1)C(=C(N2)C3=CC=C(C=C3)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
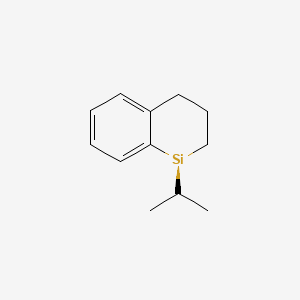
![Triethyl{[(4R)-non-1-en-4-yl]oxy}silane](/img/structure/B14187104.png)
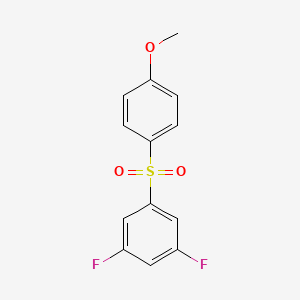
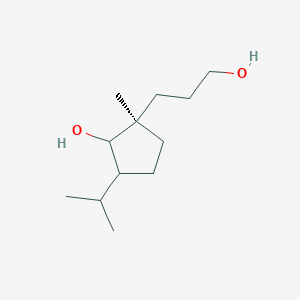
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
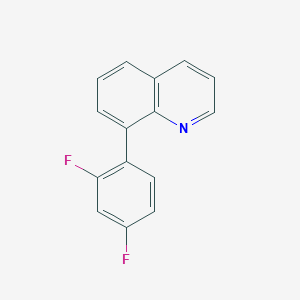

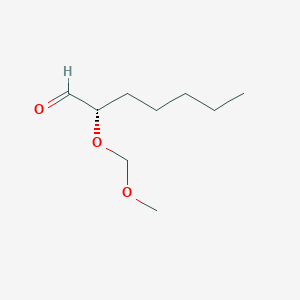
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)
